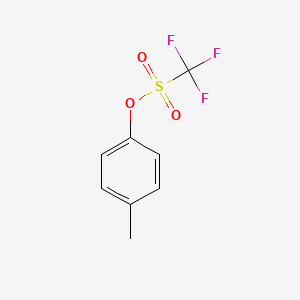

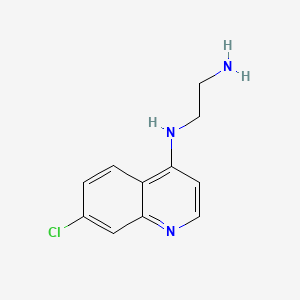

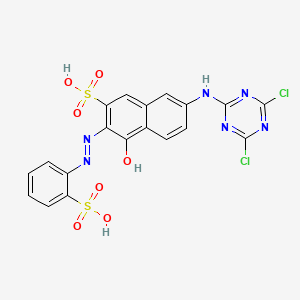

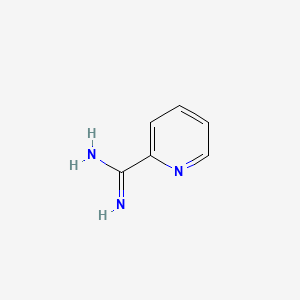

N1-(7-Cloroquinolin-4-il)etano-1,2-diamina

Descripción general

Descripción

Synthesis Analysis

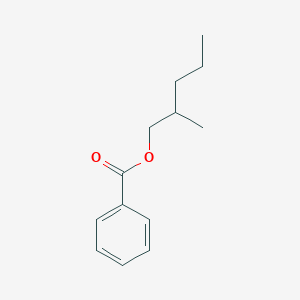

The synthesis of “N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine” has been reported in several studies . The key step in the synthesis is the cleavage of a ferrocene–Sn bond with n-Bu . It was obtained as pale yellow crystals and used without further purification .Molecular Structure Analysis

The molecular structure of “N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine” can be analyzed using 1H-NMR . The 1H-NMR (300 MHz, CDCl3) δ = 1.26 (bs, 2H), 3.07-3.16 (m, 2H), 3.25-3.36 (m, 2H), 5.60-5.80 (m, IH), 6.42 (d, J= 5.7 Hz, IH),7.37 (dd, J= 2.4 Hz, 8.7 Hz .Chemical Reactions Analysis

The chemical reactions of “N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine” have been compared to those previously reported for the preparation of the ferrocene analogues .Physical and Chemical Properties Analysis

The physical and chemical properties of “N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine” include its molecular formula C11H12ClN3 . It is recommended to be stored in a dark place, sealed in dry, at 2-8C .Aplicaciones Científicas De Investigación

Actividad Antimalárica

“N1-(7-Cloroquinolin-4-il)etano-1,2-diamina” derivados han sido sintetizados y evaluados para su actividad antimalárica in vitro . La presencia de ciertos grupos en el anillo aromático parece mejorar la actividad antimalárica potencial de estos compuestos .

Actividad Anticancerígena

Estos compuestos también han sido evaluados para su actividad anticancerígena . Los mecanismos específicos de acción y los tipos de células cancerosas contra las que son efectivos son áreas de investigación en curso.

Propiedades Insecticidas

Un derivado de “this compound” ha sido sintetizado y probado por sus propiedades insecticidas . Se encontró que el compuesto era efectivo contra A. stephensi, una especie de mosquito.

Ácido Nucléico Péptido (PNA) Backbone

“N-(2-aminoetil)-7-cloroquinolin-4-amina” se ha utilizado en la síntesis de ácidos nucleicos peptídicos quirales (PNA) . Los PNA son imitaciones de ácidos nucleicos sintéticos donde la cadena principal de azúcar-fosfato es reemplazada por una cadena principal de péptidos. Se han sintetizado PNA quirales que llevan un sustituyente en la cadena principal de N-(2-aminoetil)glicina, y se están explorando sus propiedades y aplicaciones .

Materiales de Contacto con Alimentos

La Autoridad Europea de Seguridad Alimentaria (EFSA) ha realizado una evaluación de riesgos de “N-(2-aminoetil)etanolamina” para su uso en materiales de contacto con alimentos . La sustancia no genera una preocupación por la seguridad si la migración no excede los 0,05 mg/kg de alimento .

Adsorción de Formaldehído

“N-(2-aminoetil)-7-cloroquinolin-4-amina” se ha utilizado en la preparación de un aerogel compuesto para la adsorción de formaldehído . El grupo –NH3+ protonado en el compuesto reacciona con el formaldehído para formar una base de Schiff, logrando el efecto de desformaldehído .

Mecanismo De Acción

Target of Action

The primary target of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Similar compounds have been known to exhibit antimalarial activity , suggesting that its target could be related to the life cycle of the Plasmodium parasite.

Mode of Action

The specific interaction of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine It’s known that similar compounds can cause significant reduction in certain protein levels , indicating that it may interfere with protein synthesis or function.

Biochemical Pathways

The exact biochemical pathways affected by N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Given its potential antimalarial activity , it might affect the pathways related to the metabolism and reproduction of the Plasmodium parasite.

Pharmacokinetics

The ADME properties of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine The compound is described as lipophilic , which could influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Similar compounds have shown efficacy against both chloroquine-sensitive and resistant strains of the plasmodium falciparum parasite , suggesting that it might have a broad spectrum of activity.

Action Environment

The action of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability .

Análisis Bioquímico

Biochemical Properties

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity. The interactions between N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine has been shown to exert various effects on different types of cells. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In immune cells, N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine can modulate cytokine production and enhance the immune response .

Molecular Mechanism

The molecular mechanism of action of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of DNA topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA. Additionally, N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine can activate certain kinases, resulting in the phosphorylation of target proteins and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine can maintain its biological activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential adaptive responses by the cells .

Dosage Effects in Animal Models

The effects of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and enhance the immune response without causing significant toxicity. At higher doses, N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. The involvement of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine in these pathways highlights its potential impact on overall cellular metabolism .

Propiedades

IUPAC Name |

N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDASFGJHWAFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277974 | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-57-8 | |

| Record name | 5407-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine in medicinal chemistry research?

A1: N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine serves as a crucial building block in synthesizing novel compounds with potential antileukemic and antimalarial properties. This significance stems from its structural similarity to established drugs like chloroquine and primaquine, known for their biological activities. [, ]

Q2: How do the synthesized compounds incorporating N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine exhibit antileukemic potential?

A2: Research suggests that these compounds interact with the BCR-ABL1 tyrosine kinase enzyme, a key player in the development of chronic myeloid leukemia. [] While the exact mechanism needs further investigation, this interaction likely disrupts essential cellular processes within leukemic cells, leading to their death. Notably, some synthesized compounds demonstrated promising selectivity towards leukemia cells compared to normal fibroblasts, indicating a potential for targeted therapy with reduced side effects. []

Q3: How does the structure of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine-based compounds affect their antimalarial activity?

A3: Studies show that incorporating N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine with 7-chloro-4-aminoquinoline units linked by various amino acids can enhance activity against chloroquine-resistant strains of Plasmodium falciparum. [] Specifically, the presence and type of amino acid linker significantly influence the compound's effectiveness against the parasite. [] This highlights the importance of structure-activity relationship studies for optimizing the antimalarial potency of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Methoxyethoxy)ethoxy]aniline](/img/structure/B1582046.png)